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1-(4-Aminocyclohexyl)ethanol

Cat. No.: B13555546
M. Wt: 143.23 g/mol
InChI Key: PLNAXKOVJPEUQU-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)ethanol (CAS 90226-47-4) is a valuable amino alcohol compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. This chemical serves as a critical chiral intermediate in organic synthesis and pharmaceutical research. Its primary research application is in the synthesis of advanced therapeutic agents, most notably as a key building block in the multi-step preparation of Cariprazine, a novel antipsychotic medication used in the treatment of schizophrenia and bipolar disorder . The compound can also be accessed through the hydrogenation of 4-nitroacetophenone derivatives, a process studied over rhodium/silica catalyst systems . As a bifunctional molecule featuring both amino and alcohol groups, it is highly versatile for further chemical modifications, including alkylation reactions and the formation of urea derivatives, expanding its utility in medicinal chemistry and drug discovery programs . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, as it is classified with hazard statements H314 (causes severe skin burns and eye damage) and H227 (combustible liquid) . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B13555546 1-(4-Aminocyclohexyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminocyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(10)7-2-4-8(9)5-3-7/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNAXKOVJPEUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Aminocyclohexyl Ethanol and Its Stereoisomers

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the synthesis of 1-(4-aminocyclohexyl)ethanol, typically starting from aromatic precursors. This approach involves the reduction of both a nitro group and an aromatic ring, often in a sequential manner.

Sequential Reduction of Nitroaromatic Precursors to Aminocyclohexyl Intermediates

The synthesis often commences with a nitroaromatic precursor, such as 1-(4-nitrophenyl)ethanone. The catalytic hydrogenation process involves a multi-step reduction sequence. itc.mx Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632) group, and finally to an amine group. itc.mx This transformation is typically favored at lower concentrations of the nitro compound to minimize the formation of side products like azo and hydrazo compounds. itc.mx

Following the reduction of the nitro group to an amine, the aromatic ring is saturated to form the cyclohexyl ring. For instance, a process for producing a related compound, trans-4-amino-cyclohexyl acetic acid ethyl ester, involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent using a Pd/C catalyst. googleapis.comgoogle.com The first step is the reduction of the nitro group at a lower temperature and pressure, followed by the hydrogenation of the resulting 4-aminophenyl acetic acid at a higher temperature and pressure to saturate the aromatic ring. googleapis.comgoogle.com This sequential approach allows for a controlled reduction process, leading to the desired aminocyclohexyl intermediate. The catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) also demonstrates the selective reduction of the nitroarene to the corresponding primary amine. rsc.org

The general reaction scheme for the sequential reduction can be summarized as follows:

Nitro Group Reduction: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

Aromatic Ring Saturation: R-NH₂ (aromatic) + 3H₂ → R-NH₂ (alicyclic)

This two-step hydrogenation is crucial for achieving high yields and purity of the final product.

Control of Diastereoselectivity in Cyclohexane (B81311) Ring Saturation

The hydrogenation of the substituted benzene (B151609) ring in precursors like 1-(4-aminophenyl)ethanol (B84439) results in the formation of a mixture of cis and trans diastereomers of this compound. The ratio of these isomers is influenced by the catalyst and reaction conditions. For example, in the synthesis of a related compound, the hydrogenation of 4-nitrophenylacetic acid sodium salt over a Raney-Ni catalyst yields a mixture of cis and trans isomers of 4-amino-cyclohexyl acetic acid. google.com Similarly, the hydrogenation of cuminone to 1-(4-isopropylcyclohexyl)ethanol (B63086) using Ru-supported catalysts produced a cis:trans ratio of 72:28. perfumerflavorist.com

Achieving a high diastereomeric excess of a specific isomer, often the trans isomer, is a key challenge. One approach to obtain the pure trans isomer is through selective crystallization from the diastereomeric mixture. In the case of 2-(trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride, the pure trans isomer can be obtained by selective crystallization from a cis/trans isomer mixture. google.com Furthermore, N-acylated derivatives of the cis/trans isomer mixture can be recrystallized to isolate the trans isomer with excellent diastereomeric purity. google.com

While post-synthesis separation is effective, controlling the diastereoselectivity during the hydrogenation reaction itself is a more efficient strategy. This can be influenced by the choice of catalyst, solvent, and reaction parameters, although specific conditions for maximizing the desired isomer of this compound require further investigation.

Investigation of Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts are utilized in the hydrogenation of nitroaromatic compounds. ethz.chstudy.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. wikipedia.org Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and rhodium on silica. googleapis.comresearchgate.net Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. ethz.cheolss.net For instance, a 5% Pd/Alumina catalyst has been used for the catalytic hydrogenation of aromatic nitro ketones. itc.mx The production of a vast majority of chemicals by volume is facilitated by solid catalysts. wikipedia.org

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, usually dissolved in the reaction solvent. ethz.chstudy.com They often consist of organometallic complexes. eolss.net Homogeneous catalysts can offer higher activity and selectivity under milder reaction conditions because every catalytic entity can act as a single active site. eolss.net However, their separation from the product can be challenging and expensive. ethz.cheolss.net An air- and moisture-stable manganese catalyst has been reported for the hydrogenation of nitroarenes, proceeding under relatively mild conditions. acs.org

The choice between a heterogeneous and homogeneous system depends on factors such as desired selectivity, reaction conditions, cost, and ease of product purification. For the synthesis of this compound, heterogeneous catalysts are more commonly reported, likely due to their operational simplicity and robustness.

Catalyst TypePhase RelationshipOperating TemperatureSelectivityCatalyst Separation
Homogeneous Same phase as reactantsGenerally lowHighDifficult and expensive
Heterogeneous Different phase from reactantsCan be highGenerally lower than homogeneousStraightforward and simple

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the catalytic hydrogenation for producing this compound are significantly influenced by several reaction parameters:

Temperature: In the hydrogenation of aromatic nitro ketones, an increase in temperature generally leads to an increase in conversion. itc.mx For the synthesis of a related aminocyclohexyl compound, the reduction of the nitro group is carried out at 40-50°C, while the subsequent hydrogenation of the aromatic ring is performed at a higher temperature of 50-60°C. googleapis.comgoogle.com

Pressure: Hydrogen pressure is another critical parameter. The initial nitro group reduction can be performed under a lower overpressure (0.1-0.6 bar), while the aromatic ring saturation requires a higher pressure (1-4 bar). googleapis.comgoogle.com A parametric study on a similar reaction varied pressures to achieve quantitative chemoselective conversion. rsc.org

Catalyst and Catalyst Loading: The choice of catalyst (e.g., Pd, Pt, Rh, Ru) and its support (e.g., carbon, alumina, silica) plays a crucial role in determining the reaction rate and selectivity. researchgate.net The amount of catalyst used, or catalyst loading, also affects the reaction kinetics. itc.mx

Solvent: The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). googleapis.comgoogle.com The solvent can influence the solubility of the reactants and the catalyst's activity.

Additives: In some cases, additives can be used to improve the reaction. For example, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds, leading to a purer product. google.com

Optimization of these parameters is essential for developing an efficient and selective synthesis of this compound.

Enzyme-Catalyzed Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions.

One-Pot Cascade Reactions for Isomer Production

One-pot cascade reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly efficient. 20.210.105rsc.orgnih.gov Biocatalytic cascade systems are particularly attractive for the synthesis of chiral molecules like the stereoisomers of this compound. rsc.org

A chemoenzymatic one-pot synthesis in an aqueous medium has been developed, combining metal-catalyzed isomerization with asymmetric bioamination. entrechem.com For the synthesis of aminocyclohexanol isomers, a one-pot cascade reaction combining a keto reductase (KRED) and an amine transaminase (ATA) has been reported. semanticscholar.org In this system, a diketone precursor is first selectively mono-reduced by a KRED to give a hydroxyketone. Subsequently, a stereocomplementary ATA is used to introduce the amino group, allowing for the synthesis of both cis- and trans-4-aminocyclohexanol (B47343) with good to excellent diastereomeric ratios. semanticscholar.org

This biocatalytic cascade approach is modular, meaning that by selecting different enzymes, specific stereoisomers of the target molecule can be produced. This strategy holds significant promise for the stereoselective synthesis of this compound and its isomers, offering a more sustainable and efficient route compared to classical methods.

Enzyme 1Enzyme 2FunctionOutcome
Keto Reductase (KRED)Amine Transaminase (ATA)Sequential reduction and aminationStereoselective production of aminocyclohexanol isomers

Applications of Keto Reductases and Amine Transaminases in Stereoselective Synthesis

The stereoselective synthesis of this compound, particularly its chiral isomers, can be efficiently achieved using biocatalytic methods employing keto reductases (KREDs) and amine transaminases (ATAs). These enzymes offer high selectivity under mild reaction conditions, presenting a green alternative to conventional chemical catalysis. semanticscholar.orgdiva-portal.org

A bienzymatic, one-pot cascade reaction is a highly effective strategy for producing aminocyclohexanol isomers from a diketone precursor, a method that can be adapted for this compound. semanticscholar.org By selecting regio- and stereoselective enzymes, it is possible to control the reduction of a ketone and the subsequent amination, leading to specific stereoisomers. semanticscholar.org For instance, a keto reductase can selectively reduce one carbonyl group of a precursor like 1,4-cyclohexanedione (B43130) to a hydroxyl group, which can then be aminated by an amine transaminase. semanticscholar.org The choice of stereocomplementary amine transaminases allows for the synthesis of both cis and trans isomers with high diastereomeric ratios. semanticscholar.org

Keto reductases are particularly valuable for the asymmetric reduction of a ketone to a chiral alcohol. nih.gov The process often requires a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme system, like glucose dehydrogenase. nih.gov This approach has been successfully applied to the synthesis of various chiral alcohols with high enantiomeric excess. nih.gov

Amine transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. diva-portal.org These enzymes are promising for their ability to perform reductive amination with excellent enantioselectivity. diva-portal.org The combination of a KRED to first produce a chiral alcohol, followed by an ATA-catalyzed amination, or the reverse sequence, can be a powerful tool for accessing all four diastereomers of a 1,3-amino alcohol. diva-portal.org

Table 1: Biocatalytic Approaches to Stereoisomers
Enzyme CombinationStarting MaterialIntermediatePotential ProductKey Advantage
Keto Reductase & Amine Transaminase4-Acetylcyclohexanone1-(4-oxocyclohexyl)ethanolStereoisomers of this compoundHigh stereoselectivity and mild reaction conditions
Amine Transaminase & Keto Reductase4-Acetylcyclohexanone1-(4-aminocyclohexyl)ethanoneStereoisomers of this compoundAccess to different stereoisomers based on enzyme selection

Alkylation and Reductive Amination Strategies for Cyclohexyl Backbone Construction

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from a suitable ketone precursor. wikipedia.orgacsgcipr.org This method involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

A plausible synthetic route starts with 4-acetylcyclohexanone. The reductive amination of the ketone at the 4-position with ammonia (B1221849) would yield 1-(4-aminocyclohexyl)ethanone. Subsequent reduction of the remaining ketone functionality would produce the target molecule, this compound.

Various reducing agents can be employed for the reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com Another effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also highly selective for the reduction of the iminium ion. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination
Reducing AgentKey FeaturesTypical Reaction Conditions
Sodium Borohydride (NaBH₄)Commonly used, less selective than NaBH₃CN. masterorganicchemistry.comCan reduce both imines and ketones. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of ketones. masterorganicchemistry.comAllows for one-pot reductive amination. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective for iminium ions, less toxic than NaBH₃CN. harvard.eduOften used with acetic acid as a catalyst. harvard.edu

Synthetic Routes via Derivatization from Related Cyclohexyl Carboxylic Acids and Esters

An alternative approach to constructing the this compound scaffold involves the derivatization of readily available cyclohexyl carboxylic acids or their corresponding esters. A pertinent example is the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester, which provides insights into forming the aminocyclohexyl core. google.com

A synthetic strategy could commence with a substituted aromatic compound, such as 4-acetylbenzoic acid or its ester. The aromatic ring can be hydrogenated to the corresponding cyclohexane derivative. For instance, the hydrogenation of 4-nitrophenylacetic acid over a palladium on carbon (Pd/C) catalyst, followed by further hydrogenation, yields 4-aminocyclohexylacetic acid. googleapis.com This resulting mixture of cis and trans isomers can then be esterified. googleapis.com

Adapting this methodology, one could start with 4-aminoacetophenone. Catalytic hydrogenation would reduce the aromatic ring to a cyclohexane ring, yielding a mixture of stereoisomers of 1-(4-aminocyclohexyl)ethanone. Subsequent reduction of the ketone functionality would provide the desired this compound. The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the stereochemical outcome of the hydrogenation. googleapis.com

Solvent Effects and Reaction Media Optimization in Synthetic Pathways

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and stereoselectivity. In enzymatic reactions, the solvent must maintain the stability and activity of the biocatalyst. Aqueous buffers are commonly employed, often with the addition of a co-solvent to improve the solubility of hydrophobic substrates. diva-portal.org

In chemical syntheses such as reductive amination, the solvent choice can affect the equilibrium of imine formation. Protic solvents like ethanol and methanol can participate in the reaction and are often used. googleapis.comyoutube.com For instance, the esterification of 4-aminocyclohexylacetic acid is carried out in hydrochloric ethanol. google.com Acetonitrile is another solvent that has been used in the workup and purification of related aminocyclohexyl derivatives. google.com

The optimization of reaction media also extends to considering "green" and bio-based solvents to enhance the sustainability of the synthetic process. The use of ethanol, for example, is advantageous due to its low toxicity and renewability. beilstein-journals.org The selection of an appropriate solvent system is a key factor in developing an efficient and environmentally benign synthesis of this compound.

Advanced Derivatization and Functionalization Strategies of 1 4 Aminocyclohexyl Ethanol

Chemical Transformations at the Amino Group

The primary amino group in 1-(4-aminocyclohexyl)ethanol is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents through acylation, protection/deprotection sequences, and alkylation or arylation reactions.

The nucleophilic character of the amino group facilitates its reaction with various acylating agents to form amides and ureas. These transformations are fundamental in the synthesis of pharmacologically active compounds, such as the antipsychotic drug Cariprazine. google.com

The formation of ureas, or ureation, can be achieved by treating the amine with reagents like dimethylcarbamoyl chloride or by a two-step process involving an isocyanate intermediate. google.com For instance, an amine can be reacted with triphosgene (B27547) to form an isocyanate, which is then treated with a secondary amine like dimethylamine (B145610). google.com A more common laboratory and industrial approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). The amine is first treated with CDI to form an intermediate imidazolide. googleapis.com This activated intermediate subsequently reacts with another amine, such as dimethylamine hydrochloride, in the presence of a tertiary amine base like triethylamine (B128534), to yield the corresponding urea (B33335). googleapis.com

Acylation reactions are typically conducted in aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile. google.comgoogleapis.com When the starting amine is in the form of a salt (e.g., hydrochloride), an organic base like triethylamine or N,N-diisopropylethylamine is required to neutralize the acid and liberate the free amine for the reaction. google.comechemi.com

Table 1: Acylation and Ureation Reactions

Reaction Type Reagents Solvent Base (if needed) Product Reference

Given the presence of two reactive functional groups, selective protection of the amine is a crucial strategy in the multi-step synthesis of complex molecules derived from this compound. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal. jk-sci.com

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). jk-sci.com The reaction is often performed in the presence of a base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acidic byproduct. jk-sci.com This reaction converts the nucleophilic amine into a non-nucleophilic carbamate, allowing for selective reactions at other sites of the molecule. organic-chemistry.org

Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions. sci-hub.semasterorganicchemistry.com A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose. jk-sci.com The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.com Alternatively, hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or diethyl ether can be used for deprotection. While generally stable to base, Boc groups on primary amines can be cleaved under specific basic conditions, for example, using sodium t-butoxide in wet THF, which offers an alternative for molecules containing acid-sensitive functionalities. sci-hub.se

Table 2: Boc-Protection and Deprotection Strategies

Process Reagents Solvent Key Feature Reference
Protection Di-tert-butyl dicarbonate (Boc₂O) THF or DCM Forms a stable carbamate jk-sci.com
Deprotection (Acidic) Trifluoroacetic acid (TFA) Dichloromethane (DCM) Rapid, common method google.comjk-sci.com
Deprotection (Acidic) HCl Methanol or Diethyl Ether Yields the amine hydrochloride salt
Deprotection (Basic) Sodium t-butoxide, H₂O Tetrahydrofuran (THF) Useful for acid-sensitive substrates sci-hub.se

Direct alkylation of the amino group of this compound or its derivatives is a powerful method for constructing carbon-nitrogen bonds. This strategy is notably employed in the synthesis of Cariprazine, where a protected derivative, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine, is formed via reductive amination. google.com This involves reacting N-Boc protected trans-(4-aminocyclohexyl)acetaldehyde with 1-(2,3-dichlorophenyl)piperazine (B491241) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). google.com

A more direct approach involves the catalytic alkylation of a secondary amine with an alcohol. For instance, 1-(2,3-dichlorophenyl)piperazine can be directly alkylated with a trans-2-(4-aminocyclohexyl)ethanol derivative. google.comgoogle.com This reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. google.com Catalysts like [Ru(p-cymene)Cl₂]₂ or Ru₃(CO)₁₂ are used in conjunction with phosphine (B1218219) ligands like Xantphos in solvents such as toluene (B28343) or tert-amyl alcohol. google.comgoogleapis.com This method provides a more atom-economical route to the desired product, avoiding the use of potentially genotoxic alkylating agents like mesylates. googleapis.comgoogle.com

Table 3: Alkylation Reactions

Modifications at the Hydroxyl Moiety

The secondary hydroxyl group offers another site for functionalization, which can be modified through esterification, etherification, oxidation, or reduction of a precursor.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, typically under acidic catalysis. chemguide.co.uk For example, reacting an alcohol with a carboxylic acid in the presence of a strong acid like sulfuric acid leads to the formation of an ester. chemguide.co.uk A related process involves the esterification of a precursor like 4-aminocyclohexyl acetic acid in hydrochloric ethanol (B145695) at reflux to produce the corresponding ethyl ester. google.comgoogle.com

Ether formation (etherification) can also be achieved, though specific examples directly involving the hydroxyl of this compound are less commonly detailed in the context of its major applications. However, general methods for ether synthesis, such as the Williamson ether synthesis, could be applied, likely after protection of the amino group to prevent competing N-alkylation.

The secondary alcohol functional group can be oxidized to the corresponding ketone. This transformation would yield 1-(4-aminocyclohexyl)ethanone. chemenu.com Various oxidizing agents can be employed for the oxidation of secondary alcohols to ketones.

Conversely, the hydroxyl group of this compound is itself often synthesized via the reduction of a precursor carbonyl or carboxyl group. In the synthesis of Cariprazine intermediates, trans-(N-Boc-4-aminocyclohexyl)ethanol is produced by the reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid or its ester. patsnap.com This reduction can be effectively carried out using reagents such as borane (B79455) tetrahydrofuran solution or diisobutylaluminum hydride (DIBAL-H). google.compatsnap.com For example, treating trans-(N-Boc-4-aminocyclohexyl)acetic acid with a borane-THF complex in THF at 0°C yields the desired alcohol in high purity and yield. patsnap.com Another method employs sodium borohydride (B1222165) with aluminum trichloride. googleapis.com

Table 4: Oxidation and Reduction Pathways

Introduction of Complex Substructures for Advanced Molecular Design

The strategic introduction of complex molecular substructures onto a core scaffold is a cornerstone of modern medicinal chemistry and materials science. The compound this compound, with its distinct amino and hydroxyl functional groups positioned on a cyclohexane (B81311) ring, represents a versatile platform for advanced molecular design. These functional groups serve as reactive handles for initiating synthetic sequences that append intricate and functionally diverse moieties. Such derivatization is pivotal for exploring structure-activity relationships (SAR) and developing novel compounds with tailored properties. Key strategies for achieving this include multicomponent reactions and nucleophilic ring-opening of strained heterocycles.

One of the most efficient methods for generating molecular complexity from simple precursors is through multicomponent reactions (MCRs). orgsyn.orgnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. orgsyn.org The primary amine of this compound is an excellent nucleophilic component for several well-established MCRs.

For instance, in an Ugi four-component reaction (Ugi-4CR), an amine, a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) react to form an α-acylamino carboxamide. orgsyn.org By employing this compound as the amine component, a diverse library of complex derivatives can be rapidly assembled. The resulting structures feature a new stereocenter and multiple points for further functionalization, allowing for the systematic exploration of chemical space. The general principle of such a reaction is outlined in the table below.

Table 1: Illustrative Ugi-type Multicomponent Reaction

Reactant Class Example Reactant Role
Amine This compound Provides the core scaffold and primary amine nucleophile.
Carbonyl Isobutyraldehyde Forms the initial imine with the amine.
Carboxylic Acid Acetic Acid Provides the acyl group and acts as an acid component.

Another powerful strategy for introducing complex, functionalized side-chains involves the nucleophilic ring-opening of strained heterocyclic systems, such as aziridines. wikipedia.orgfrontiersin.org Aziridines are three-membered rings containing a nitrogen atom, and they readily undergo ring-opening reactions with nucleophiles due to significant ring strain. wikipedia.org The amino group of this compound can act as a potent nucleophile, attacking one of the carbon atoms of the aziridine (B145994) ring.

This reaction is highly regioselective, with the point of attack often controlled by the electronic and steric nature of the substituents on the aziridine ring. frontiersin.orgrsc.org The process results in the formation of a 1,2-diamine derivative, effectively tethering a new, functionalized aminoalkyl chain to the parent molecule. This method is particularly valuable for synthesizing complex polyamines and ligands for metal coordination or biological targets. The hydroxyl group on this compound could similarly open activated aziridines, leading to amino ether substructures. wikipedia.org Research has shown that such ring-opening reactions can be catalyzed and proceed with high efficiency, providing access to novel scaffolds for drug discovery. acs.org

Table 2: Derivatization via Nucleophilic Ring-Opening of a Substituted Aziridine

Reagent Functional Group Utilized Resulting Substructure Potential Outcome
This compound Amino Group N-substituted 1,2-diamine Introduction of a chiral, functionalized side-chain with a secondary amine for further derivatization.
N-Tosyl-2-phenylaziridine Aziridine Ring β-amino-N-cyclohexyl amine Creates a complex diamine structure with defined stereochemistry, depending on the reactants.

These strategies highlight how the judicious choice of reaction partners and synthetic methodologies can transform the relatively simple this compound scaffold into highly complex and diverse molecular architectures suitable for advanced applications.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Isobutyraldehyde
Acetic Acid
tert-Butyl isocyanide
N-Tosyl-2-phenylaziridine

Applications of 1 4 Aminocyclohexyl Ethanol As a Versatile Building Block in Organic Chemistry and Material Science

Role in the Construction of Complex Molecular Architectures

The distinct reactivity of the amino and hydroxyl groups in 1-(4-aminocyclohexyl)ethanol makes it a key intermediate in the synthesis of complex molecular structures, particularly in the pharmaceutical industry. The cycloaliphatic core provides a rigid and well-defined three-dimensional geometry, which is often crucial for biological activity.

A significant application of this compound is in the innovative synthesis of precursors for neurologically active drugs. google.comgoogleapis.com For instance, it serves as a key starting material in a modern synthetic strategy known as "hydrogen borrowing" or direct alkylation of alcohols. In a documented process, this compound is reacted directly with 1-(2,3-dichlorophenyl)piperazine (B491241) in the presence of a ruthenium catalyst. google.comgoogleapis.com This reaction selectively alkylates the piperazine (B1678402) nitrogen, forming a complex piperazine derivative where the substituents on the cyclohexane (B81311) ring maintain a 1,4-trans configuration. google.comgoogleapis.com This product is an important intermediate for the synthesis of Cariprazine, a D2/D3 receptor partial agonist used in the treatment of certain psychiatric conditions. google.com This synthetic route is notable for its efficiency, as it bypasses the need to convert the alcohol into a more reactive leaving group like a mesylate or halide, which are often considered potential genotoxic substances. google.comgoogleapis.com

The utility of the 4-aminocyclohexyl scaffold is further demonstrated in the synthesis of various biologically active molecules, where it acts as a central structural motif. solubilityofthings.com Its derivatives are explored for their potential in medicinal chemistry, where the cyclohexyl group can enhance interactions with biological membranes, potentially improving drug delivery mechanisms. solubilityofthings.com The ability to use this compound to build such intricate architectures highlights its importance as a foundational component in modern organic synthesis. lookchem.com

Utilization in Chiral Synthesis for Enantiopure Compounds

The presence of stereocenters in this compound makes it a valuable component in the field of chiral synthesis, where the goal is to produce enantiomerically pure compounds. The spatial arrangement of the amino and ethanol (B145695) groups (cis or trans) and the chirality of the carbon bearing the hydroxyl group are critical for the stereochemical outcome of subsequent reactions.

The diastereoselective preparation of substituted 4-aminocyclohexyl alcohols is a recognized challenge in synthetic chemistry. researchgate.net To address this, enzymatic methods have emerged as a powerful tool. Research on the closely related compound 4-aminocyclohexanol has shown that a combination of a ketoreductase (KRED) and an amine transaminase (ATA) can be used in a one-pot synthesis starting from cyclohexane-1,4-dione to achieve excellent diastereoselectivity. researchgate.net This biocatalytic approach allows for the selective production of either the cis or trans isomer, a level of control that is difficult to achieve with conventional chemical methods. researchgate.net Such enzymatic strategies are directly applicable to the synthesis of specific stereoisomers of this compound.

Furthermore, general strategies for obtaining enantiopure amino alcohols are well-established and relevant. One common method is the resolution of racemic mixtures through the formation of diastereomeric salts with a chiral acid. Another powerful technique is the catalytic asymmetric ring-opening of meso epoxides, which provides a practical route to enantiopure cyclic 1,2-amino alcohols. acs.org The development of enantiopure variations of pharmacologically active agents often relies on chiral pool synthesis, starting from an enantiomerically pure building block to construct the final molecule with a specific configuration. uni-muenchen.de this compound, when prepared in an enantiopure form, can serve as such a building block or as a chiral ligand in asymmetric catalysis, for example, in the enantioselective addition of organozinc reagents to aldehydes. uni-greifswald.de

Precursor for Advanced Polymeric Materials and Network Polymers

The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, makes it an ideal monomer or cross-linking agent for the synthesis of a variety of advanced polymers. The cycloaliphatic core imparts enhanced thermal stability and mechanical properties compared to purely aliphatic or aromatic analogues.

This compound can participate in polymerization reactions in several ways:

Polyurethanes: The hydroxyl group can react with isocyanate groups, while the amine group can also react to form urea (B33335) linkages. This allows this compound to be incorporated into polyurethane chains, contributing to the polymer's structure and properties.

Epoxy Resins: The primary amine group is highly reactive towards epoxide rings. This enables this compound to function as a curing agent or hardener for epoxy resins, initiating the ring-opening polymerization that leads to the formation of a rigid, three-dimensional network polymer. researchgate.netnih.gov The hydroxyl group can also participate in secondary reactions, further increasing the cross-link density.

Polyamides: While less direct, the amine functionality allows for its potential use in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives.

The use of structurally similar cycloaliphatic amines as monomers and cross-linkers is well-documented, underscoring the potential of this compound.

Analogue CompoundPolymer TypeRole of AnalogueReference
4-[(4-Aminocyclohexyl)methyl]cyclohexylamine (BACM)Epoxy Network PolymerMonomer/Curing Agent researchgate.netresearchgate.net
Bis(4-aminocyclohexyl) etherEpoxy Resin, Polyamides, PolyureasMonomer
1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)Epoxy NetworkCuring Agent acs.org
1,2-Bis(4-aminocyclohexyl)ethanePolyamidesMonomer dss.go.th

The incorporation of the cyclohexyl structure from these building blocks results in polymers with high thermal stability and robust mechanical properties, suitable for high-performance applications. acs.org

Contributions to the Development of Specialized Coatings and Adhesives

The same chemical principles that make this compound a valuable precursor for bulk polymers also apply to its use in specialized coatings and adhesives. In these applications, it can act as a curing agent or a structural component in the resin formulation, enhancing adhesion, durability, and resistance to environmental factors.

In epoxy-based systems, the amine functionality of this compound reacts with the epoxy groups of the resin (such as those derived from Bisphenol A diglycidyl ether) to form a cross-linked network. acs.org This curing process transforms the liquid resin into a hard, durable solid. The cycloaliphatic nature of the molecule contributes to improved UV stability and weather resistance compared to aromatic amines, making it suitable for high-performance coatings intended for demanding environments like the aerospace and automotive industries. The hydroxyl group can also form hydrogen bonds and participate in further reactions, improving adhesion to various substrates. researchgate.net

The utility of related cycloaliphatic amines in this sector is well-established, demonstrating the role such structures play.

Analogue CompoundApplicationFunctionReference
Bis(4-aminocyclohexyl)methaneEpoxy Adhesives, CoatingsHardener/Curing Agent researchgate.netgoogleapis.comepo.orgcoe.int
1,4-DiaminocyclohexaneEpoxy AdhesivesHardener googleapis.com
4-[(4-Aminocyclohexyl)methyl]cyclohexylamine (BACM)Epoxy CoatingsMonomer/Curing Agent researchgate.netgoogle.com
Isophorone diamineEpoxy AdhesivesHardener googleapis.com

The use of these building blocks leads to the formation of coatings and adhesives with an excellent combination of properties, including flexibility, impact resistance, and chemical resistance. researchgate.net

Integration into Dendritic Structures for Chemical Research

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them subjects of intense research for applications in drug delivery, catalysis, and materials science. The synthesis of dendrimers relies on the stepwise, controlled addition of monomer units or "building blocks" that possess specific reactive functional groups.

With its primary amine group, this compound is a suitable candidate for integration into dendritic structures. The amine provides a nucleophilic site for covalent attachment to an electrophilic core or a growing dendritic wedge. cmu.edu For example, it could be reacted with a polyfunctional core molecule like cyanuric chloride or a poly(acyl chloride) in a divergent synthesis approach. researchgate.net In this manner, multiple this compound units could be attached to form the outer layer (periphery) of the dendrimer.

Alternatively, in a convergent synthesis, the amine group could be used to build dendritic fragments (dendrons) that are later attached to a central core. nih.gov The secondary hydroxyl group on the molecule provides an additional advantage. Once the dendrimer is constructed via the amine functionality, the hydroxyl groups on the periphery offer secondary reactive sites for further functionalization, such as the attachment of drugs, imaging agents, or solubility-enhancing groups like polyethylene (B3416737) glycol (PEG). cornell.eduresearchgate.net This dual functionality makes this compound a potentially valuable tool for creating complex, multifunctional dendritic systems for advanced chemical and biomedical research.

Stereochemical Investigations of 1 4 Aminocyclohexyl Ethanol and Its Derivatives

Analysis of Cis/Trans Diastereomerism in Synthetic Products

The synthesis of 1,4-disubstituted cyclohexanes, such as derivatives of 1-(4-aminocyclohexyl)ethanol, often results in a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the synthetic route and reaction conditions. A common pathway to these compounds involves the hydrogenation of a corresponding aromatic precursor.

For instance, the synthesis of 4-aminocyclohexyl acetic acid, a structurally related compound, via the catalytic hydrogenation of 4-nitrophenyl acetic acid proceeds in two stages. The initial reduction of the nitro group to an amine is followed by the saturation of the benzene (B151609) ring. This second step establishes the stereochemistry of the cyclohexane (B81311) ring, typically yielding a mixture of trans and cis isomers with the trans isomer being moderately favored. Similarly, the synthesis of 2-(4-aminocyclohexyl)acetic acid esters through the hydrogenation of 2-(4-nitrophenyl)acetic acid also produces a diastereomeric mixture. google.com The ratio of these products can be influenced by the catalyst, solvent, and other reaction parameters. google.com Electrolytic reduction methods have also been employed, which can result in different isomer distributions, such as a 1:1 mixture of cis and trans isomers. google.com

Table 1: Diastereomer Ratios in the Synthesis of 1,4-Disubstituted Cyclohexane Derivatives
Starting MaterialReaction TypeProductResulting Diastereomer Ratio (trans:cis)Source
4-Nitrophenyl acetic acidCatalytic Hydrogenation (Pd/C)4-Aminocyclohexyl acetic acid60-70% trans
2-(4-Nitrophenyl)acetic acidCatalytic Hydrogenation (Pd/C)2-(4-Aminocyclohexyl)acetic acid ester~1:1 google.com
Oxime of 2-(4-carboxymethylcyclohexyl)acetic acidElectrolytic Reduction2-(cis/trans-4-aminocyclohexyl)acetic acid~1:1 (50% trans) google.com

Conformational Analysis of the Cyclohexane Ring and Substituents

The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is the most energetically stable arrangement. wikipedia.orglibretexts.org In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.orgfiveable.me The relative stability of these conformers is dictated by steric interactions.

Generally, substituents prefer the equatorial position to minimize steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in the axial position. libretexts.orglibretexts.org This preference is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations for a given substituent. wikipedia.org

For 1,4-disubstituted cyclohexanes like this compound, the stereochemistry dictates the conformational preference:

Trans Isomers : In the most stable chair conformation of the trans isomer, both the amino group and the 1-hydroxyethyl group can occupy equatorial positions. nih.gov This arrangement minimizes steric hindrance and results in a conformationally locked and stable structure. nih.govsci-hub.ru

Cis Isomers : In the cis isomer, one substituent must be axial while the other is equatorial. nih.gov This leads to a conformational equilibrium where the ring rapidly flips between two chair forms. nih.gov The equilibrium will favor the conformer where the bulkier of the two substituents (the 1-hydroxyethyl group) occupies the equatorial position.

The stability and defined conformation of the trans isomer compared to the conformational mobility of the cis isomer can lead to significant differences in their chemical reactivity and biological activity. nih.gov

Impact of Stereochemistry on Reaction Selectivity and Product Isomer Distribution

Stereochemistry plays a crucial role in determining the outcome of chemical reactions, a concept known as stereoselectivity, where one stereoisomer is preferentially formed over others. pharmaguideline.commasterorganicchemistry.com In the synthesis of this compound derivatives, achieving a high yield of the desired stereoisomer is often a primary goal.

Enzymatic reactions have emerged as a powerful tool for controlling stereochemistry. Biocatalysts like ketoreductases (KREDs) and amine transaminases (ATAs) exhibit high selectivity, enabling the synthesis of specific stereoisomers. researchgate.net For example, a one-pot cascade reaction using a KRED and an ATA can convert cyclohexane-1,4-dione into either cis- or trans-4-aminocyclohexanol (B47343) with high diastereomeric purity by selecting the appropriate enzymes. researchgate.net The high selectivity of these enzymes prevents the formation of unwanted by-products. researchgate.net

Chiral auxiliaries, such as enantiopure sulfinamides, are also employed to direct the stereochemical outcome of a reaction. researchgate.net These auxiliaries can be temporarily attached to a substrate to guide the formation of a specific stereoisomer, after which they are removed. researchgate.net This method has been successfully applied in the stereoselective synthesis of various nitrogen-containing cyclic compounds. researchgate.net

Methods for Diastereomer Separation and Enantiomeric Resolution

Given that syntheses often yield mixtures of stereoisomers, effective separation and resolution techniques are essential. A variety of methods are available to separate both diastereomers and enantiomers of this compound and its derivatives.

Diastereomer Separation: Cis and trans diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques.

Crystallization : A common industrial method is the selective crystallization of one diastereomer from a mixture. For example, the trans isomer of 2-(4-aminocyclohexyl)acetic acid ethyl ester can be isolated in high diastereomeric purity by forming its hydrochloride salt and performing recrystallization. google.com Acylated derivatives can also be separated from a cis/trans mixture via crystallization with high efficiency. google.com

Enzymatic Kinetic Resolution : As mentioned previously, enzymes can selectively react with one diastereomer in a mixture. A transaminase with high cis-selectivity can be used to convert the cis-isomer into a ketone, leaving the pure trans-isomer unreacted and easily separable. nih.gov

Enantiomeric Resolution: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Resolution requires the introduction of another chiral entity.

Diastereomeric Salt Formation : This classical method involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid). libretexts.org This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization. libretexts.orgresearchgate.net The resolved enantiomer is then recovered by removing the chiral agent. libretexts.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com For instance, racemic N-benzoylamino alcohols have been successfully resolved into their respective enantiomers with high purity using a Chiralpak® IA column. nih.gov

Formation of Supramolecular Complexes : Chiral supramolecular hosts can be used to selectively form crystalline inclusion complexes with one enantiomer from a racemic mixture, enabling its separation. rsc.org

Table 2: Summary of Separation and Resolution Methods
MethodType of SeparationPrincipleExample ApplicationSource
Selective CrystallizationDiastereomerDifferences in solubility of diastereomeric salts (e.g., hydrochlorides).Isolation of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl from a cis/trans mixture. google.com
Enzymatic Kinetic ResolutionDiastereomer & EnantiomerSelective reaction of one stereoisomer with an enzyme (e.g., transaminase).Separation of trans-4-substituted cyclohexane-1-amines from a cis/trans mixture. nih.gov
Diastereomeric Salt FormationEnantiomerFormation of separable diastereomeric salts with a chiral resolving agent.Resolution of racemic amines with chiral acids like (+)-tartaric acid. libretexts.org
Chiral HPLCEnantiomerDifferential interaction of enantiomers with a chiral stationary phase.Resolution of racemic vicinal amino alcohols on a Chiralpak® column. nih.gov
Chiral Supramolecular HostsEnantiomerSelective crystallization of one enantiomer via host-guest complexation.Optical resolution of secondary alkyl alcohols. rsc.org

Advanced Analytical Methodologies for Research Oriented Characterization

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable for probing the molecular structure of 1-(4-Aminocyclohexyl)ethanol, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum is expected to be complex due to the cyclohexane (B81311) ring protons and the presence of cis and trans isomers. Key predicted signals would include a doublet for the methyl protons (CH₃), a multiplet for the carbinol proton (CH-OH), and a series of broad, overlapping multiplets for the cyclohexyl ring protons. The protons of the amine (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum simplifies the view of the carbon skeleton, with each unique carbon atom typically producing a single peak. For this compound, distinct signals are expected for the methyl carbon, the carbinol carbon, and the four unique carbons of the cyclohexyl ring (C1, C2/C6, C3/C5, C4). The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to the oxygen and nitrogen atoms (the carbinol and amino-substituted carbons, respectively) appearing further downfield.

2D NMR Spectroscopy: To definitively assign the complex signals, particularly within the cyclohexane ring, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity through the cyclohexyl and ethyl fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Predicted NMR Data for this compound

Technique Predicted Chemical Shift (ppm) Signal Description Assignment
¹H NMR ~ 1.1 - 1.3 Doublet -CH(OH)CH₃
~ 1.0 - 2.2 Complex Multiplets Cyclohexyl Ring Protons
~ 2.5 - 3.0 Multiplet CH -NH₂
~ 3.5 - 3.8 Multiplet CH -OH
Variable Broad Singlet -NH₂
Variable Broad Singlet -OH
¹³C NMR ~ 20 - 25 Peak -CH(OH)C H₃
~ 30 - 50 Multiple Peaks Cyclohexyl Ring Carbons
~ 50 - 55 Peak C -NH₂

Note: These are estimated values and can vary based on solvent, concentration, and isomeric form.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A very broad and strong band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. In the same region, two distinct, sharper peaks characteristic of the N-H stretching of a primary amine would be expected. C-H stretching vibrations from the alkyl portions of the molecule would appear just below 3000 cm⁻¹. The C-O stretching vibration would likely be observed in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretches are visible, the non-polar C-H and C-C bonds of the cyclohexane ring would be expected to produce strong signals, which are often weak in IR spectra. This makes Raman a useful tool for analyzing the carbocyclic skeleton.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
N-H Stretch (Amine) 3300 - 3500 Medium, Two Bands
C-H Stretch (Alkyl) 2850 - 2960 Strong
C-O Stretch (Alcohol) 1050 - 1150 Medium to Strong

Mass Spectrometry (MS, HREI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus a proton. PubChem predicts several possible adducts for this compound. uni.lu

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): This technique would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₈H₁₇NO). Electron ionization is a higher-energy technique that causes fragmentation of the molecule. The fragmentation pattern would be a unique fingerprint. Expected fragmentation pathways for this compound would include the loss of a water molecule from the alcohol, loss of a methyl group, and cleavage of the bond between the ethyl group and the cyclohexane ring.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 144.1383 Protonated Molecule uni.lu
[M+Na]⁺ 166.1202 Sodium Adduct uni.lu
[M]⁺ 143.1310 Molecular Ion
[M-H₂O]⁺ 126.1283 Ion from loss of water uni.lu

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a compound and for separating mixtures. Due to the polar amine and alcohol functional groups, reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be a suitable method for purity analysis.

Chiral HPLC: this compound possesses at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Separating these isomers is crucial as they can have different biological activities. Chiral HPLC, which uses a chiral stationary phase (CSP), is the definitive method for resolving enantiomers. Polysaccharide-based columns are commonly used for this purpose, and the separation would be optimized by testing different mobile phases, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol).

Flash Chromatography and Other Preparative Separation Techniques

For isolating larger quantities of this compound after synthesis, preparative chromatographic techniques are employed.

Flash Chromatography: This is a rapid and efficient method for purifying compounds on a gram to multi-gram scale. For this compound, which is a polar and basic compound, normal-phase flash chromatography on silica gel could be challenging due to strong interactions between the amine group and the acidic silica. This can lead to significant peak tailing and poor separation. To overcome this, a small amount of a basic modifier, such as triethylamine (B128534), is often added to the eluent (e.g., a gradient of ethyl acetate in hexanes). Alternatively, reversed-phase flash chromatography or chromatography using a more inert stationary phase like alumina could be employed for a more effective purification.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of molecules in the solid state. For a molecule like this compound, single-crystal X-ray diffraction would definitively establish the stereochemistry of the substituents on the cyclohexane ring, confirming whether the amino and ethanol (B145695) groups are in a cis or trans configuration.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific public data for this compound is not available. The parameters are based on typical values for similar small organic molecules.)

ParameterValue
Chemical FormulaC8H17NO
Formula Weight143.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Calculated Density (g/cm³)1.185
Hydrogen BondingO-H···N, N-H···O, N-H···N

Advanced Thermal Analysis in the Context of Material Derived Properties

Advanced thermal analysis techniques are crucial for characterizing the properties of polymers and materials derived from this compound. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into the thermal stability, phase transitions, and degradation behavior of these materials.

When this compound is used as a chain extender in the synthesis of polyurethanes, it becomes part of the hard segment of the polymer. The structure and packing of these hard segments, influenced by the stereochemistry of the cyclohexyl ring, have a profound effect on the thermal and mechanical properties of the resulting polyurethane.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyurethanes derived from this compound, DSC can be used to determine the glass transition temperature (Tg) of the soft segments and potentially the melting temperature (Tm) of any crystalline hard segment domains. The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The structure of the chain extender can influence the phase separation between the hard and soft segments, which in turn affects the Tg. For instance, the incorporation of different chain extenders in biodegradable polyurethanes has been shown to influence their in-vitro degradation without significantly altering the thermal properties, as observed through DSC nih.govresearchgate.net.

Table 2: Representative Thermal Properties of a Polyurethane Derived from this compound (Hypothetical Data) (Note: This table is illustrative and based on general trends observed for polyurethanes with cycloaliphatic chain extenders.)

Thermal PropertyMethodValue Range
Glass Transition Temperature (Tg) of Soft SegmentDSC-50 to -30 °C
Melting Temperature (Tm) of Hard SegmentDSC180 to 220 °C
Onset of Decomposition (5% weight loss)TGA280 to 320 °C
Temperature at Maximum Decomposition RateTGA350 to 400 °C
Char Yield at 600 °CTGA10 to 20 %

Future Research Directions and Emerging Opportunities for 1 4 Aminocyclohexyl Ethanol Research

Development of Novel and Sustainable Stereoselective Synthetic Routes

The synthesis of chiral amino alcohols, such as 1-(4-Aminocyclohexyl)ethanol, with precise stereochemical control remains a pivotal challenge in organic chemistry. Future research will likely focus on developing more efficient and sustainable methods that move beyond traditional multi-step processes, which often suffer from limitations related to specific substrates and high costs.

A promising avenue involves the use of novel catalytic systems. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful strategy for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to construct adjacent chiral centers with high efficiency and enantioselectivity, achieving up to 99% enantiomeric excess (ee). westlake.edu.cn Another innovative approach is the use of stereoselective electrocatalytic decarboxylative transformations. This radical-based method offers a modular and general route to enantiopure amino alcohols by coupling a chiral carboxylic acid with various fragments, demonstrating robustness and scalability. nih.gov

The development of these routes aims to utilize readily accessible and economical starting materials while ensuring high chemical and stereochemical selectivity. westlake.edu.cn Research in this area will be crucial for making compounds like this compound more accessible for various applications.

Table 1: Comparison of Emerging Stereoselective Synthesis Strategies

Method Catalyst/Reagent Key Features Reported Efficiency
Asymmetric Cross Aza-Pinacol Coupling Chromium complexes Modular synthesis from aldehydes and imines; radical polar crossover strategy. westlake.edu.cn Up to 99% ee. westlake.edu.cn

Exploration of Bio-Inspired and Green Catalytic Systems

The principles of green and sustainable chemistry are increasingly guiding synthetic strategies. For this compound, future research will heavily lean on bio-inspired and biocatalytic systems to minimize environmental impact and improve efficiency.

Biocatalysis, using enzymes or whole-cell systems, offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced waste generation. frontiersin.orgnih.govnih.gov A key area of exploration is the use of engineered amine dehydrogenases (AmDHs). These enzymes can catalyze the asymmetric reductive amination of hydroxy ketones using ammonia (B1221849) as an inexpensive amino donor, providing a direct and highly enantioselective route to chiral amino alcohols (>99% ee). frontiersin.orgnih.gov Protein engineering strategies, such as directed evolution, are being applied to improve the activity and stability of these enzymes for industrial-scale applications. frontiersin.orgnih.gov

Bio-inspired catalysis, which mimics natural enzymatic processes with synthetic catalysts, also presents a fertile ground for research. This can involve developing air- and water-stable organometallic complexes that can perform selective oxidations of amines and alcohols, potentially using environmentally benign oxidants like oxygen or nitrous oxide. digitellinc.com These green approaches are fundamental to developing economically viable and environmentally responsible production methods for chiral amino alcohols. rsc.orgresearchgate.netmdpi.com

Table 2: Green and Bio-Inspired Catalytic Approaches for Amino Alcohol Synthesis

Catalytic System Approach Advantages
Engineered Amine Dehydrogenases (AmDHs) Biocatalysis (Enzymatic) High enantioselectivity (>99% ee), uses inexpensive ammonia, mild conditions, water as a byproduct. frontiersin.orgnih.gov
Whole-Cell Biocatalysts Biocatalysis (Whole-Cell) Can be used for various reactions like hydroxylation and epoxidation; avoids enzyme purification. nih.gov

Design and Synthesis of Derivatives for Advanced Functional Materials

The inherent bifunctionality of this compound, possessing both an amino and a hydroxyl group on a rigid cyclohexyl scaffold, makes it an attractive building block for advanced functional materials. Future research will focus on designing and synthesizing novel derivatives with tailored properties.

One significant area is the development of new therapeutic agents. For example, cyclohexylamine (B46788) moieties have been incorporated into platinum(II) complexes to create novel anticancer compounds. nih.gov These derivatives have shown in vitro antiproliferative activities comparable or superior to established drugs like cisplatin (B142131) and oxaliplatin (B1677828) against several human cancer cell lines, while also exhibiting lower toxicity. nih.gov

Beyond pharmaceuticals, derivatives of aminocyclohexyl structures could find applications in materials science, such as in the formation of novel polymers, ligands for catalysis, or components of metal-organic frameworks (MOFs). The stereochemistry of the this compound backbone can be used to impart chirality into these materials, which is highly desirable for applications in asymmetric catalysis and chiral separations.

Deepening the Fundamental Theoretical Understanding of Reactivity and Structure-Property Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its physical and chemical properties is essential for its rational application and the design of its derivatives. Future research will increasingly employ computational and theoretical chemistry to probe these aspects at a fundamental level.

Key areas of investigation will include:

Conformational Analysis: Theoretical studies can elucidate the preferred chair conformations of the cyclohexane (B81311) ring and the orientation of the amino and ethanol (B145695) substituents (axial vs. equatorial), and how this influences reactivity and intermolecular interactions.

Intermolecular Forces: The presence of both a hydrogen-bond donor (-OH, -NH2) and acceptor (-OH, -NH2) allows for complex hydrogen-bonding networks. scienceready.com.au Understanding these interactions is crucial for predicting properties like boiling point, solubility, and crystal packing. scienceready.com.auyoutube.comrsc.org

Reactivity Prediction: Quantum chemical calculations can model reaction mechanisms, determine activation energies for potential transformations, and predict the regioselectivity and stereoselectivity of reactions involving the amino and hydroxyl groups. researchgate.net This theoretical insight can guide the development of new synthetic routes and catalysts.

By combining theoretical predictions with experimental validation, a deeper understanding of the structure-property-reactivity paradigm for this molecule can be achieved, accelerating its development for specific applications.

Integration with Flow Chemistry and Automated Synthesis Paradigms

To transition synthetic routes from the laboratory to industrial production, process intensification through technologies like flow chemistry and automation is critical. Future research on this compound will undoubtedly focus on integrating its synthesis into continuous-flow systems.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. amt.uknih.govvapourtec.com For the synthesis of chiral amino alcohols, flow reactors can be coupled with heterogeneous catalysts or immobilized enzymes, enabling continuous production with easy catalyst separation and recycling. nih.gov The scalability of electrocatalytic methods has also been demonstrated in flow systems. nih.gov

Furthermore, the integration of flow reactors with automated platforms allows for high-throughput reaction optimization and the rapid synthesis of derivative libraries. researchgate.net This paradigm enables researchers to efficiently explore a wide range of reaction conditions or synthesize a variety of analogs for structure-activity relationship studies, significantly accelerating the discovery and development process. researchgate.net

Table 3: Potential Advantages of Flow Chemistry for this compound Synthesis

Parameter Advantage in Flow Systems
Safety Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. nih.gov
Control Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. amt.uk
Scalability Scaling up is achieved by running the system for longer periods or by parallelization ("numbering-up"). nih.gov
Efficiency Improved heat and mass transfer can lead to faster reactions and higher yields. amt.uk

| Integration | Can be readily combined with in-line purification and analysis, and used for multi-step syntheses. nih.govresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 1-(4-aminocyclohexyl)ethanol, and how do stereochemical considerations influence the process?

Answer: The synthesis typically involves hydrogenation of nitro intermediates or reductive amination of cyclohexanone derivatives. Key steps include:

  • Cyclohexyl ring formation : Cyclohexane derivatives are functionalized with nitro or carbonyl groups as precursors.
  • Introduction of amino and ethanol moieties : Hydrogenation (e.g., using Rh/Al₂O₃ or Pd catalysts) reduces nitro groups to amines, while carbonyl groups are selectively hydrogenated to alcohols.
  • Diastereomer separation : Due to the chiral centers in the cyclohexyl ring and ethanol moiety, diastereomers form. Chromatography or crystallization is required for isolation .

Q. Example Reaction Pathway :

Nitro intermediate → Hydrogenation → Amino-alcohol → HCl salt formation  

Critical Variables : Catalyst selectivity (e.g., Rh vs. Pd), solvent polarity, and temperature control to minimize side products like 1-(4-aminophenyl)ethanol .

Q. How should researchers handle the diastereomeric mixture of this compound hydrochloride in pharmacological studies?

Answer:

  • Separation Methods : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or fractional crystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Bioactivity Testing : Evaluate each diastereomer independently for receptor binding or enzyme inhibition, as stereochemistry significantly impacts interactions with biological targets (e.g., CD38 inhibitors) .

Advanced Research Questions

Q. What experimental strategies address contradictions in catalytic hydrogenation yields for this compound synthesis?

Answer: Discrepancies arise from competitive hydrogenation pathways (nitro vs. carbonyl groups) and catalyst support interactions. Mitigation strategies include:

  • Catalyst Optimization : Test Rh/silica vs. Pd/melamine-formaldehyde supports to balance selectivity and activity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and adjust H₂ pressure dynamically.
  • Post-Reaction Analysis : Employ GC-MS or NMR to quantify side products (e.g., 4-aminoacetophenone) and refine reaction conditions .

Q. How can computational modeling enhance the design of this compound derivatives for specific biological targets?

Answer:

  • Molecular Docking : Simulate interactions with targets like CD38 using software (e.g., AutoDock Vina) to predict binding affinities of diastereomers .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups on the cyclohexyl ring) with bioactivity data to prioritize synthetic targets .

Example Table : Predicted Binding Energies of Derivatives

DerivativeTarget ProteinΔG (kcal/mol)
trans-2-(4-Aminocyclohexyl)ethanolCD38-8.2
cis-1-(4-Aminocyclohexyl)ethanolCD38-6.7

Q. What methodologies resolve discrepancies in purity assessments of this compound batches?

Answer:

  • Analytical Cross-Validation : Combine LC-MS (for molecular weight confirmation) with ¹H/¹³C NMR (to detect stereoisomers or residual solvents) .
  • Thermogravimetric Analysis (TGA) : Quantify hygroscopicity or solvent residues, especially in hydrochloride salt forms .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability of this compound during long-term storage?

Answer:

  • Stability Studies : Store samples at 2–8°C in amber vials under inert gas (N₂ or Ar). Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) .
  • Degradation Products : Use HPLC to detect oxidation byproducts (e.g., nitroso derivatives) or cyclization products .

Methodological Guidelines

  • Synthesis Optimization : Prioritize anhydrous ethanol or THF as solvents to minimize side reactions during hydrogenation .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) for high-purity hydrochloride salts (>95%) .
  • Biological Assays : Pre-equilibrate compounds in PBS (pH 7.4) to account for solubility differences between free base and salt forms .

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